molecular formula C28H21F2N5O4 B13320194 N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B13320194
M. Wt: 529.5 g/mol
InChI Key: ATIPQJFQNLXIJX-UHFFFAOYSA-N
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Description

N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features a pyrrolopyridine core, fluorophenyl groups, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrrolopyridine core through cyclization reactions.
  • Introduction of fluorophenyl groups via nucleophilic substitution or coupling reactions.
  • Construction of the tetrahydropyrimidine ring through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the pyrrolopyridine core or other functional groups.

    Reduction: Reduction of carbonyl groups in the tetrahydropyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions on the fluorophenyl groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions such as palladium complexes.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as its ability to modulate biological pathways involved in disease.

Industry

Industrial applications might include its use in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to proteins, enzymes, or receptors, influencing their activity and downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolopyridine derivatives or fluorophenyl-substituted molecules. Examples could be:

  • N-(4-(Pyridin-4-yl)oxyphenyl)-1-(cyclopropylmethyl)-3-(phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(4-(Pyrrolo[2,3-b]pyridin-4-yl)oxyphenyl)-1-(methyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

The uniqueness of N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H21F2N5O4

Molecular Weight

529.5 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2,4-dioxopyrimidine-5-carboxamide

InChI

InChI=1S/C28H21F2N5O4/c29-17-3-6-19(7-4-17)35-27(37)21(15-34(28(35)38)14-16-1-2-16)26(36)33-18-5-8-24(22(30)13-18)39-23-10-12-32-25-20(23)9-11-31-25/h3-13,15-16H,1-2,14H2,(H,31,32)(H,33,36)

InChI Key

ATIPQJFQNLXIJX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)OC5=C6C=CNC6=NC=C5)F

Origin of Product

United States

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